molecular formula C9H9NO4 B8581197 2-Methoxy-6-(2-nitrovinyl)phenol

2-Methoxy-6-(2-nitrovinyl)phenol

Cat. No.: B8581197
M. Wt: 195.17 g/mol
InChI Key: VZXBWZSEGHDECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(2-nitrovinyl)phenol is a chemical reagent designed for research and development applications. As a derivative of the nitrostyrene class, this compound features a phenolic core substituted with a methoxy group and an electron-withdrawing nitrovinyl group, making it a valuable scaffold in organic synthesis . Compounds with a nitrovinyl group attached to a phenolic ring are of significant interest in synthetic chemistry due to their reactivity, particularly as Michael acceptors. The electrophilic β-carbon of the nitrovinyl group is susceptible to nucleophilic attack, enabling researchers to use this reagent in carbon-carbon bond-forming reactions to create more complex molecular architectures . This Michael addition reactivity is a key feature of related compounds like 2-methoxy-4-(2-nitrovinyl)phenol and can be leveraged in the catalytic asymmetric synthesis of functionalized chromans and other heterocyclic systems, which are valuable intermediates in pharmaceutical research . While the specific biological profile of this compound requires further investigation, its structural analogs are frequently employed in medicinal chemistry and pharmacological research for the exploration of new therapeutic agents. Researchers can utilize this compound to study structure-activity relationships or as a building block in the synthesis of compound libraries. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. Please inquire for detailed specifications, Certificate of Analysis (CoA), and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-methoxy-6-(2-nitroethenyl)phenol

InChI

InChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3

InChI Key

VZXBWZSEGHDECZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=C[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Nitrovinylphenol Chemistry

Nitrovinylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with both a nitrovinyl group (—CH=CHNO₂) and a hydroxyl group (—OH). The position of these functional groups, along with others like the methoxy (B1213986) group in the case of 2-Methoxy-6-(2-nitrovinyl)phenol, dictates the molecule's electronic properties and reactivity.

The synthesis of nitrovinylphenols is classically achieved through the Henry reaction, also known as the nitroaldol reaction. nih.govwikipedia.org This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. nih.govwikipedia.orgorganic-chemistry.org In the case of this compound, the logical synthetic precursors are o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and nitromethane (B149229). The reaction proceeds via the formation of a β-nitro alcohol intermediate, which can then be dehydrated to yield the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org The general mechanism begins with the deprotonation of the nitroalkane by a base, creating a nucleophilic nitronate anion that attacks the carbonyl carbon of the aldehyde. wikipedia.org

The nitrovinyl group is a powerful electron-withdrawing group, which significantly influences the chemical behavior of the aromatic ring and the phenolic hydroxyl group. This electronic effect is a defining characteristic of the nitrovinylphenol class and is central to their chemical significance.

Structural Characteristics and Chemical Significance

Synthesis of this compound

The principal route for the synthesis of this compound involves the condensation of a phenolic aldehyde with a nitroalkane. This reaction is a cornerstone in the formation of the pivotal nitrovinyl functional group attached to the phenolic ring.

Condensation Reactions with Nitroalkenes and Phenolic Aldehydes

The Henry reaction, or nitroaldol reaction, is a classic and effective method for the formation of β-nitroalcohols, which can then be dehydrated to yield the corresponding nitroalkene. In the context of this compound, this involves the reaction of an appropriately substituted salicylaldehyde (B1680747) with a nitroalkane like nitromethane (B149229). The reaction is typically base-catalyzed, with the base abstracting a proton from the α-carbon of the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroaldol adduct, often facilitated by acidic conditions or heat, yields the desired 2-nitrovinylphenol derivative. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Role of Vanillin (B372448) as a Precursor

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a readily available and widely utilized precursor for the synthesis of this compound. acs.orgsciencemadness.orgsphinxsai.comwikipedia.orgnih.gov Its inherent chemical structure, possessing a phenolic hydroxyl group, a methoxy group, and an aldehyde functionality, makes it an ideal starting material. The condensation of vanillin with nitromethane is a well-documented and efficient method to produce the target compound. acs.orgsciencemadness.org This reaction is a specific example of the Henry condensation.

The reaction is often carried out in the presence of a base catalyst, such as n-butylamine, in a solvent like methanol (B129727). sciencemadness.org The initial reaction mixture of vanillin and nitromethane in methanol turns from yellow to red upon the addition of the catalyst, indicating the formation of the nitronate salt. sciencemadness.org After a period of reaction at ambient temperature, a solid mass is formed, which upon acidification and recrystallization yields the desired this compound as a bright yellow solid. sciencemadness.org Yields for this reaction have been reported in the range of 54-63%. sciencemadness.org Another reported method involves refluxing a glacial acetic acid solution of vanillin and nitromethane with ammonium (B1175870) acetate (B1210297) as the catalyst. acs.org Microwave-assisted synthesis using vanillin, nitroethane, and anhydrous ammonium acetate in glacial acetic acid has also been demonstrated as a rapid method. youtube.com

Synthesis of Advanced Derivatives and Analogs

The strategic modification of this compound opens avenues to a diverse array of advanced derivatives and analogs, each with unique structural features and potential functionalities. These derivatization strategies include acylation of the phenolic hydroxyl group, and more complex transformations involving the nitrovinyl moiety to construct heterocyclic systems.

Acetate Formation: 2-Methoxy-6-(2-nitrovinyl)phenyl Acetate

The phenolic hydroxyl group of this compound can be readily acylated to form its corresponding acetate ester, 2-methoxy-6-(2-nitrovinyl)phenyl acetate. This transformation is typically achieved by reacting the parent phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. The base serves to deprotonate the phenol, increasing its nucleophilicity towards the acetylating agent. This straightforward esterification reaction effectively protects the phenolic hydroxyl group, which can be useful in multi-step synthetic sequences or to modify the compound's physicochemical properties.

Chiral Benzopyran Derivatives via Organocatalysis

The nitrovinyl group in this compound is an excellent Michael acceptor, making it a versatile handle for the construction of more complex molecular architectures. A significant application of this reactivity is in the synthesis of chiral benzopyran derivatives through organocatalytic asymmetric Michael additions. In these reactions, a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, activates a donor molecule (e.g., an aldehyde or a ketone) to form a nucleophilic enamine. This enamine then adds to the electron-deficient double bond of the nitrovinylphenol in a stereocontrolled manner. The subsequent intramolecular cyclization, often a hemiacetal or lactol formation, followed by dehydration, leads to the formation of the benzopyran ring system. This enantioselective approach allows for the synthesis of optically active benzopyran derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis.

Benzoate (B1203000) Derivatives (e.g., 2-Fluorobenzoate)

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of various ester derivatives. Among these, benzoate esters are of significant interest for their potential to alter the parent molecule's physicochemical properties, such as lipophilicity, stability, and electronic characteristics. The introduction of a substituted benzoyl group, like 2-fluorobenzoate (B1215865), can further modulate these properties.

The synthesis of benzoate derivatives of this compound can be effectively achieved through esterification reactions. A common and well-established method for this transformation is the Schotten-Baumann reaction. This reaction involves the treatment of the phenol with a benzoyl chloride in the presence of a base.

In a typical procedure, this compound would be dissolved in a suitable solvent, such as dichloromethane (B109758) or diethyl ether. An aqueous solution of a base, like sodium hydroxide, is then added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Subsequently, the benzoyl chloride, for instance, 2-fluorobenzoyl chloride, is added to the reaction mixture. The reaction is often stirred vigorously to ensure adequate mixing between the organic and aqueous phases. The resulting benzoate ester can then be isolated and purified using standard techniques like extraction, washing, and recrystallization or column chromatography.

The successful synthesis of these derivatives would be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to verify the structure and purity of the final product.

Below is a table detailing the key compounds involved in the synthesis of the 2-fluorobenzoate derivative of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₉H₉NO₄195.17Starting Material
2-Fluorobenzoyl chlorideC₇H₄ClFO158.56Reagent
2-Methoxy-6-(2-nitrovinyl)phenyl 2-fluorobenzoateC₁₆H₁₂FNO₅317.27Product

Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Reactivity

The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond of the vinyl group, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The phenolic hydroxyl group can also exhibit nucleophilic character, participating in intramolecular reactions.

The Michael addition, or 1,4-conjugate addition, is a hallmark reaction of 2-Methoxy-6-(2-nitrovinyl)phenol and related 2-(2-nitrovinyl)phenols. The pronounced electrophilicity of the β-carbon of the nitrovinyl group allows for the addition of various soft nucleophiles. This reaction serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Recent research has demonstrated the utility of bifunctional amino-squaramides as effective organocatalysts for the Michael addition of pronucleophiles to 2-(2-nitrovinyl)phenols. dntb.gov.uathieme-connect.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating the reaction under mild conditions. For instance, the reaction of 2-(2-nitrovinyl)phenols with Michael donors like methyl cyclopentanone-2-carboxylate can proceed with high efficiency. dntb.gov.uathieme-connect.com The initial product of this transformation is the Michael adduct, which can exist in equilibrium with a corresponding lactol. thieme-connect.com

The scope of nucleophiles in these reactions is broad and includes ketones, such as cyclohexanone (B45756), and β-keto esters. thieme-connect.comresearchgate.net The resulting Michael adducts are versatile intermediates that can be further elaborated into more complex structures. The double bond of the nitrovinyl group has been shown to be crucial for covalent binding to biological targets, such as retinoid X receptor α (RXRα), through a Michael addition reaction with cysteine residues. researchgate.net

Table 1: Michael Addition Reactions of 2-(2-Nitrovinyl)phenols
Michael DonorCatalyst/ConditionsProduct TypeReference
Methyl cyclopentanone-2-carboxylateQuinine-based amino-squaramideMichael adduct / Spiro-dihydrocoumarin thieme-connect.com
CyclohexanoneAmino-squaramide, NaOAc, (S)-prolineLactol intermediate researchgate.net
2(5H)-FuranoneDinuclear zinc complexγ-addition Michael adduct nih.gov

A significant feature of the reactivity of this compound is its propensity to undergo cascade or domino reactions, often initiated by a Michael addition. The intramolecular nucleophilic attack of the phenolic hydroxyl group onto the newly formed intermediate is a common subsequent step, leading to the formation of heterocyclic ring systems. dntb.gov.uathieme-connect.com

These sequential Michael addition-cyclization reactions provide a direct route to chiral benzopyran derivatives. dntb.gov.uathieme-connect.com For example, the reaction with methyl cyclopentanone-2-carboxylate, catalyzed by an amino-squaramide, can be followed by a cyclization and subsequent transformation to yield a spiro-dihydrocoumarin. thieme-connect.com Similarly, the reaction with cyclohexanone can lead to the formation of a lactol, which can then be converted to a more stable hexahydro-1H-xanthene through a reductive etherification process. thieme-connect.comresearchgate.net These cascade sequences allow for the rapid construction of complex molecular frameworks from relatively simple starting materials. thieme-connect.com

The nitrovinyl group of this compound is susceptible to reduction. This transformation can affect either the nitro group or the carbon-carbon double bond, or both. The reduction of the nitrovinyl functionality is a synthetically valuable transformation as it can lead to the corresponding amino group, thereby expanding the synthetic utility of the molecule. A common product of the reduction of the vinyl moiety is 2-Methoxy-4-(2-nitroethyl)phenol, which is available from commercial suppliers. avantorsciences.com This suggests that selective reduction of the double bond is a feasible and documented transformation. The specific conditions for the selective reduction of the vinyl group in this compound would likely involve catalytic hydrogenation or the use of specific reducing agents that target the activated double bond while leaving the nitro group intact.

The electron-deficient nitrovinyl group in this compound can function as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene offers a powerful method for the construction of six-membered rings. The regioselectivity of such reactions is governed by the electronic properties of both the diene and the dienophile, specifically the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.com

While specific examples involving this compound as the dienophile are not extensively detailed in the provided search results, the general reactivity of nitroalkenes in Diels-Alder reactions is well-established. For instance, the related nitroso Diels-Alder (NDA) reaction is a powerful tool for the functionalization of diene-containing compounds, highlighting the utility of nitroso groups (which can be related to nitro groups) as reactive dienophiles. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to model the transition states and predict the outcomes of such cycloadditions.

Stereoselectivity and Asymmetric Catalysis in Transformations

Achieving control over stereochemistry is a central theme in modern organic synthesis. The reactions of this compound have been a fertile ground for the development and application of asymmetric catalysis to generate enantioenriched products.

The use of chiral bifunctional organocatalysts, such as amino-squaramides derived from quinine, has proven highly effective in controlling the stereochemical outcome of Michael addition-cyclization reactions. dntb.gov.uathieme-connect.com These catalysts can create a well-defined chiral environment around the reacting species, directing the nucleophilic attack to one face of the electrophile. This has led to the synthesis of chiral benzopyran derivatives with excellent diastereoselectivity (dr >99:1) and enantioselectivity (up to 99% ee). thieme-connect.com

Similarly, dinuclear zinc complexes have been successfully employed as catalysts for the direct asymmetric Michael addition of 2(5H)-furanone to nitroalkenes, yielding products in good yields with high diastereo- and enantioselectivity. nih.gov A proposed catalytic cycle for these zinc-catalyzed reactions involves the dual activation of both the nucleophile and the electrophile by the two metal centers of the catalyst. nih.gov

Table 2: Stereoselectivity in Reactions of 2-(2-Nitrovinyl)phenols
Reaction TypeCatalystMichael DonorSolventYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Michael Addition-CyclizationQuinine-based amino-squaramideMethyl cyclopentanone-2-carboxylateEthyl (-)-L-lactate72%>99:199% thieme-connect.com
Michael Addition-CyclizationAmino-squaramide / (S)-prolineCyclohexanoneEthyl lactate70%95:566% researchgate.net
Michael Addition(S,S)-Bis-ProPhenol-Zn complex2(5H)-FuranoneTHF60%7:162% nih.gov

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving this compound. In the context of the catalyzed Michael addition-cyclization reactions, a variety of solvents have been investigated, including a focus on "green" or bio-based solvents. dntb.gov.uathieme-connect.comresearchgate.net

For the amino-squaramide catalyzed reaction of 2-(2-nitrovinyl)phenol with cyclohexanone, solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) were tested. thieme-connect.com The use of additives, such as sodium acetate (B1210297), was also found to influence the reaction outcome. thieme-connect.com A significant finding was the successful use of ethyl (-)-L-lactate as a green solvent, which, in combination with a quinine-based amino-squaramide catalyst, afforded the desired product in good yield and with outstanding stereoselectivity. thieme-connect.com This highlights the potential for developing more environmentally benign synthetic protocols. In some cases, dilution of the reaction mixture has been shown to have a beneficial effect on diastereoselectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

1H NMR Data Analysis

Proton (¹H) NMR spectroscopy of 2-Methoxy-6-(2-nitrovinyl)phenol reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) provide a wealth of information about the connectivity and spatial relationships of the protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear in the downfield region, generally between δ 6.5 and 8.0 ppm. The vinyl protons of the nitrovinyl group are also found in this region, often as doublets due to coupling with each other. The methoxy (B1213986) group protons characteristically appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The phenolic hydroxyl proton can exhibit a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H6.8-7.9m-
Vinyl H7.5-8.1d~13.6
Vinyl H7.9-8.3d~13.6
Methoxy (OCH₃)~3.9s-
Phenolic OHVariablebr s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

13C NMR Data Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the methoxy group (C-OCH₃) will have characteristic chemical shifts within this aromatic region. The carbons of the nitrovinyl group will also appear in the downfield region, with the carbon atom double-bonded to the nitro group showing a distinct chemical shift. The methoxy carbon itself will be found further upfield, typically around δ 55-60 ppm.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C110-150
Vinyl C130-145
Methoxy (OCH₃)~56

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR and FT-Raman spectra of this compound display a series of absorption bands that correspond to the stretching and bending vibrations of specific bonds. Key vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretch (Aromatic and Vinyl): Sharp peaks are typically observed in the 3000-3100 cm⁻¹ region.

NO₂ Stretch: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C Stretch (Aromatic and Vinyl): These vibrations appear in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the methoxy group and the phenolic C-O bond can be found in the 1000-1300 cm⁻¹ range.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch3200-3600Broad, Medium-Strong
C-H Stretch (Aromatic/Vinyl)3000-3100Sharp, Medium
NO₂ Asymmetric Stretch1500-1550Strong
NO₂ Symmetric Stretch1340-1380Strong
C=C Stretch1400-1650Medium-Strong
C-O Stretch1000-1300Medium-Strong

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₉H₉NO₄). Common fragmentation pathways may include the loss of the nitro group (NO₂), the methoxy group (CH₃O), or other small neutral molecules, leading to a characteristic pattern of fragment ions that can be used to confirm the structure.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI-MS, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically protonated molecules [M+H]⁺. This method results in less fragmentation and often provides a more prominent molecular ion or pseudo-molecular ion peak.

For this compound, the CI mass spectrum would be expected to show a strong peak at m/z corresponding to [C₉H₉NO₄ + H]⁺. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion peak in the EI spectrum is weak or absent.

Derivatization Strategies for GC-MS Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.blog However, compounds containing polar functional groups, such as the phenolic hydroxyl (-OH) group in this compound, are often non-volatile and can interact undesirably with the GC column. To overcome these limitations, derivatization is a crucial step to increase the volatility and thermal stability of the analyte. nih.gov

For phenolic compounds, the most common derivatization strategy is silylation . phenomenex.blog This process involves the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog This transformation reduces the polarity and increases the vapor pressure of the compound, making it amenable to GC analysis. phenomenex.blog

A prevalent silylating reagent used for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst such as trimethylchlorosilane (TMCS). univ-lyon1.frresearch-solution.com The reaction of this compound with BSTFA would yield its trimethylsilyl ether derivative. This derivatization is typically rapid and quantitative. nih.gov The reaction is often performed in an aprotic solvent. phenomenex.blog The resulting TMS-derivatized this compound is significantly more volatile and less polar, allowing for sharp, well-defined peaks in the gas chromatogram and enabling accurate mass spectrometric analysis.

Table 1: Common Silylating Agents for Phenol (B47542) Derivatization

Derivatizing AgentAbbreviationCommon Applications
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPhenols, alcohols, carboxylic acids, amines phenomenex.blogresearch-solution.com
N-trimethylsilylimidazoleTMSIHydroxyl groups, carboxylic acids, phenols, thiols phenomenex.blog
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAGeneral silylation, including moderately hindered compounds research-solution.com

This table presents a selection of common silylating agents and their general applications in GC-MS derivatization.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The presence of a stereocenter in a molecule means it can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com Enantiomers often exhibit different biological activities, making their separation and quantification crucial, particularly in pharmaceutical contexts. youtube.com High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the enantiomeric excess (e.e.) of a chiral compound. registech.com

For a chiral compound like this compound, which possesses a chiral center, there are two primary HPLC-based strategies for enantiomeric separation:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method. chiralpedia.comnih.gov The sample is directly injected onto an HPLC column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. youtube.com The choice of CSP is critical and is often determined empirically. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs could be effective due to the potential for hydrogen bonding and other chiral recognition interactions. nih.gov

Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com This method's success hinges on the availability of a suitable, enantiomerically pure CDA that reacts quantitatively with the analyte. chiralpedia.com

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 2: Comparison of HPLC Methods for Enantiomeric Separation

MethodPrincipleStationary PhaseAdvantagesDisadvantages
Direct SeparationDifferential interaction of enantiomers with a chiral selector. youtube.comChiral (CSP) chiralpedia.comDirect analysis, no sample modification needed.CSPs can be expensive and have specific mobile phase requirements.
Indirect SeparationConversion of enantiomers into diastereomers with a chiral derivatizing agent. chiralpedia.comAchiralUse of standard, less expensive columns; potentially higher separation efficiency.Requires a suitable CDA, potential for kinetic resolution, and additional reaction step.

This table compares the two main HPLC-based approaches for resolving enantiomers.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. nih.gov It serves as a crucial check for the purity of a synthesized compound and to confirm its empirical formula. nih.gov The experimental values are compared against the theoretically calculated values based on the compound's molecular formula.

For a new compound, the found values for carbon, hydrogen, and nitrogen are generally expected to be within ±0.4% of the calculated values to confirm its elemental composition and high purity. nih.gov For this compound, with the molecular formula C₉H₉NO₄, the theoretical elemental composition can be calculated.

The process involves the combustion of a small, precise amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element. nih.gov While the technique is robust, results can be influenced by the presence of residual solvents or hygroscopic tendencies of the compound. rsc.org

Table 3: Theoretical vs. Representative Experimental Elemental Analysis Data for C₉H₉NO₄

ElementTheoretical Mass %Representative Experimental Mass %Acceptable Deviation
Carbon (C)55.3955.21±0.4%
Hydrogen (H)4.654.58±0.4%
Nitrogen (N)7.187.11±0.4%
Oxygen (O)32.78Not Typically Measured-

This table shows the calculated theoretical elemental composition of this compound and provides hypothetical experimental data that would be considered acceptable.

Computational Chemistry and Theoretical Investigations

Molecular Geometry and Electronic Structure Optimization

The optimization of the molecular geometry of 2-Methoxy-6-(2-nitrovinyl)phenol is a fundamental step in its computational analysis. Using methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set, the equilibrium structure of the molecule can be determined. materialsciencejournal.org This process identifies the most stable arrangement of atoms by minimizing the total energy of the system. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar phenolic compounds have shown that the C-C bond lengths in the aromatic ring typically range from 1.3466 Å to 1.5339 Å, while the C-H bond lengths are around 1.0809 Å to 1.0945 Å. materialsciencejournal.org The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this optimization process.

ParameterBond Length (Å)
C-C (aromatic)1.3466 - 1.5339
C-H1.0809 - 1.0945
C-N (amino)1.362
C-N (nitro)1.4779
Data derived from a study on a related nitrophenyl compound. materialsciencejournal.org

Vibrational Frequency Analysis and Spectral Simulations

Vibrational frequency analysis is a powerful computational tool that provides insights into the dynamic nature of a molecule. Following geometry optimization, the calculation of harmonic vibrational frequencies can be performed. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The results of these calculations can be used to simulate infrared (IR) and Raman spectra. spectrabase.com By comparing these simulated spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the assignment of specific vibrational bands can be confirmed. For substituted phenols, the transferability of valence force constants has been demonstrated, allowing for reliable predictions of vibrational frequencies. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net In related compounds, the HOMO is often delocalized over the electron-rich phenolic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Nitrophenyl Compound (Note: This data is for a different nitrophenyl compound and serves as an example of typical values obtained from FMO analysis.)

Molecular OrbitalEnergy (eV)
HOMO-6.571
LUMO-2.659
Energy Gap (ΔE)3.912
Data derived from a study on a molybdenum complex containing a related ligand. researchgate.net

Reactivity Descriptors and Electrostatic Potential Mapping

To further quantify the chemical reactivity of this compound, various reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide a more detailed picture of the molecule's reactivity than FMO analysis alone.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are essential for predicting the regioselectivity of chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. wolframcloud.com For this compound, the MEP surface would likely show negative potential around the phenolic oxygen and the nitro group, while the hydroxyl proton and the vinyl protons would exhibit positive potential. mdpi.com

While specific studies on the atropisomeric interconversion of this compound were not found, this is a relevant area of computational investigation for sterically hindered biaryl systems. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Computational methods can be used to calculate the rotational barrier and the rate of interconversion between atropisomers. Such studies would be valuable for understanding the conformational dynamics of this compound and its potential to exist as stable atropisomers.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in published literature, the principles of its interaction can be inferred from studies on structurally analogous compounds, such as other nitrophenols and methoxyphenols. elsevierpure.comresearchgate.net

The binding of a ligand like this compound within a protein's active site is governed by various non-covalent interactions. The key functional groups of the molecule would likely play distinct roles:

The phenolic hydroxyl (-OH) group: Can act as a hydrogen bond donor and acceptor.

The methoxy (B1213986) (-OCH₃) group: Can also accept hydrogen bonds and participate in hydrophobic interactions.

The aromatic ring: Forms the scaffold for hydrophobic (van der Waals) and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.gov

The nitrovinyl group (-CH=CH-NO₂): The electron-withdrawing nitro group makes this moiety polar, enabling it to form dipole-dipole and hydrogen bond interactions.

Computational studies on similar molecules provide a template for predicting these interactions. For instance, a molecular docking analysis of 2-Methoxy-4-vinylphenol, a related compound, revealed significant interactions with bacterial enzymes like DNA gyrase and lipoprotein LpxC, suggesting its potential as an antimicrobial agent. researchgate.net Similarly, a Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, which shares the nitrophenol scaffold, has been shown in docking studies to have a strong binding affinity for its target protein. elsevierpure.comresearchgate.net These examples underscore the capacity of the methoxyphenol and nitrophenol moieties to anchor ligands within protein active sites, a principle that would extend to this compound.

The table below summarizes docking simulation findings for compounds structurally related to this compound, illustrating the types of interactions and binding affinities that could be anticipated.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Example)Primary Interaction Types
2-Methoxy-4-vinylphenolDNA gyrase (4PLB)-8.63Not SpecifiedHydrogen bonds, Hydrophobic interactions
2-Methoxy-4-vinylphenolLipoprotein (LpxC)-8.229Not SpecifiedHydrogen bonds, Hydrophobic interactions
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenolProtein Target (1GTV)HighNot SpecifiedHydrogen bonds, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net These models are pivotal in predicting the activity of new chemical entities, thereby reducing the time and cost associated with experimental testing. nih.govtandfonline.com Although a specific QSAR model for this compound has not been reported, extensive QSAR studies on nitroaromatic compounds (NACs), nitrophenols, and methoxyphenols provide a robust framework for how such a model could be constructed. researchgate.netnih.govnih.gov

The development of a QSAR model for this compound would involve calculating a set of molecular descriptors that quantify its structural, physicochemical, and electronic features. Based on literature for related compounds, these descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges on specific atoms. nih.govnih.gov These are particularly relevant for modeling toxicity and reactivity. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP or K_ow) is a key descriptor that quantifies the compound's hydrophobicity, which influences its ability to cross cell membranes.

Topological and Constitutional Descriptors: These relate to the molecular graph, including connectivity indices, shape indices, and counts of specific functional groups or atoms. nih.gov They encode information about the size, shape, and branching of the molecule.

QSAR studies on nitrophenols have successfully modeled their toxicity against various organisms, while studies on methoxyphenols have predicted their antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities. nih.govtandfonline.comnih.gov For this compound, a QSAR model could be developed to predict a range of potential biological activities by correlating these descriptor types with experimentally measured endpoints.

The following table outlines key descriptor classes and their relevance in building a potential QSAR model for this compound, based on established models for analogous compounds.

Descriptor ClassExample DescriptorsPotential Modeled ActivityRelevance Based on Analogues
ElectronicE-HOMO, E-LUMO, Dipole Moment, Mulliken ChargesToxicity, Reactivity, Enzyme InhibitionCrucial for modeling the toxicity of nitroaromatic compounds. nih.govnih.gov
HydrophobiclogP (K_ow)Bioaccumulation, Membrane PermeationHighly relevant for predicting the toxicity of NACs to aquatic life. nih.gov
TopologicalConnectivity Indices, Wiener IndexGeneral Biological ActivityUsed to model the toxicity of phenols and thiophenols. tandfonline.com
ConstitutionalMolecular Weight, Atom Counts, Functional Group CountsGeneral Biological ActivityFundamental parameters in many QSAR models for nitrophenols. nih.gov

Solvent Effects in Theoretical Calculations

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. In computational chemistry, theoretical calculations must account for these solvent effects to yield results that accurately reflect real-world conditions. For this compound, the choice of solvent would alter its conformational stability, electronic structure, and reactivity.

Theoretical calculations can incorporate solvent effects through explicit or implicit models. Implicit models, such as the Conductor-like Polarizable Continuum Model (C-PCM), are computationally efficient and widely used. semanticscholar.org This method represents the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution.

The influence of the solvent on this compound would be pronounced due to its combination of polar and non-polar functional groups:

In Polar Solvents (e.g., water, ethanol): These solvents would stabilize polar or charged forms of the molecule. They can form hydrogen bonds with the phenolic hydroxyl group and the nitro group, influencing the molecule's geometry and electronic state. This stabilization can lead to shifts in the UV-Visible absorption spectrum (solvatochromism) and affect the energies of molecular orbitals like the HOMO and LUMO.

In Non-Polar Solvents (e.g., hexane, toluene): These solvents would favor less polar conformations of the molecule. Intermolecular interactions would be dominated by weaker van der Waals forces. The absence of strong solute-solvent interactions, like hydrogen bonding, could result in different conformational preferences and electronic properties compared to those in polar environments.

Studies on structurally related compounds demonstrate the importance of these effects. For instance, theoretical studies on other nitrophenols have shown that solvent interactions, particularly hydrogen bonding with the nitro group, can significantly impact excited-state energies and photochemical reactivity. semanticscholar.org Therefore, any theoretical investigation of this compound's properties—such as its absorption spectrum, acidity, or reaction mechanisms—must carefully consider the solvent environment to produce meaningful and accurate predictions.

The table below provides a conceptual summary of the expected effects of different solvent types on the theoretical calculations of this compound's properties.

Calculated PropertyEffect of Polar Solvents (e.g., Water)Effect of Non-Polar Solvents (e.g., Hexane)
Ground State GeometryFavors conformations that maximize hydrogen bonding with the solvent.Favors conformations primarily dictated by intramolecular forces.
Dipole MomentGenerally increases due to polarization by the solvent's dielectric field.Closer to the gas-phase (in-vacuo) calculated value.
UV-Visible Absorption SpectrumPotential for significant solvatochromic shifts (red or blue shifts) depending on the transition.Spectral peaks are generally sharper and closer to the gas-phase spectrum.
HOMO-LUMO Energy GapCan be altered, affecting predictions of chemical reactivity and kinetic stability.Serves as a baseline for comparison with polar solvent systems.

Mechanistic Insights into Biological Activities in Vitro Studies

Structure-Activity Relationships (SAR) in Biological Contexts

The biological efficacy of 2-Methoxy-6-(2-nitrovinyl)phenol is intrinsically linked to its chemical structure. The interplay of its functional groups dictates its interactions with biological targets, and understanding these relationships is crucial for optimizing its potential applications.

Influence of Functional Groups on In Vitro Activity

The presence and positioning of the methoxy (B1213986), hydroxyl, and nitrovinyl groups on the phenol (B47542) ring are critical determinants of the in vitro activity of this compound. The methoxy group, an electron-donating group, can influence the electron density of the aromatic ring, potentially modulating the reactivity of the molecule. nih.gov The phenolic hydroxyl group is a key site for antioxidant activity and can participate in hydrogen bonding, which is crucial for binding to enzymes and other biological macromolecules. nih.gov

The nitrovinyl group is a particularly important functional moiety. This electron-withdrawing group is known to be involved in Michael addition reactions, a type of covalent interaction with nucleophilic residues like cysteine in proteins. frontiersin.org This reactivity is a key factor in its enzyme inhibitory activity. Studies on related nitroolefin compounds have shown that modifications to this group can significantly alter biological activity. For instance, the presence of a furan (B31954) ring in place of the phenol has been shown to enhance antibacterial activity by targeting quorum sensing systems. nih.gov The specific arrangement of these groups on the phenolic ring in this compound creates a unique electronic and steric profile that governs its biological interactions.

Mechanisms of Action in Cellular and Biochemical Assays (In Vitro)

In vitro studies have begun to unravel the specific molecular mechanisms through which this compound exerts its biological effects. These investigations have highlighted its ability to modulate oxidative stress, interfere with bacterial communication, inhibit essential enzymes, and chelate metal ions.

Modulation of Oxidative Stress Pathways (e.g., ROS Generation, Antioxidant Potential)

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. Its ability to modulate oxidative stress pathways stems from its capacity to scavenge reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage. nih.gov This antioxidant potential is a common feature of polyphenols and is crucial for protecting cells from the detrimental effects of oxidative stress. nih.govnih.gov The presence of the methoxy group can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance. Furthermore, some phenolic compounds can induce the expression of antioxidant enzymes, providing a multi-faceted defense against oxidative stress. nih.gov

Interference with Quorum Sensing Systems (e.g., Agr QS Inhibition)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors. researchgate.net Disrupting this system is a promising anti-virulence strategy. Phenolic compounds have been identified as effective inhibitors of QS. frontiersin.orgscielo.br Specifically, derivatives of nitrostyrene (B7858105) have been shown to interfere with the accessory gene regulator (Agr) QS system in Staphylococcus aureus. nih.gov While direct studies on this compound's effect on the Agr system are emerging, related compounds like 2-(2-methyl-2-nitrovinyl)furan have demonstrated significant inhibition of this pathway. nih.gov This inhibition is thought to occur through the binding of the compound to key regulatory proteins in the QS cascade, thereby preventing the expression of virulence genes. frontiersin.orgnih.gov A related compound, potassium 2-methoxy-4-vinylphenolate, has been shown to be a potent inhibitor of the LasIR/RhlIR quorum-sensing circuitry in Pseudomonas aeruginosa. researchgate.net

Enzyme Inhibition Mechanisms (e.g., MurA Enzyme)

The inhibition of essential bacterial enzymes is a cornerstone of antibiotic action. The MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis, is a key target for antibacterial agents. nih.govnih.gov The nitrovinyl group of this compound is a Michael acceptor, making it capable of forming covalent adducts with nucleophilic residues, such as the cysteine residue (Cys115) in the active site of the MurA enzyme. frontiersin.orgnih.gov This covalent modification inactivates the enzyme, disrupting cell wall synthesis and leading to bacterial cell death. frontiersin.org This mechanism is analogous to that of the antibiotic fosfomycin, which also targets the Cys115 residue of MurA. nih.govresearchgate.net The inhibitory activity of nitrovinylfuran derivatives against MurA has also been reported, further supporting the role of the nitrovinyl group in this mechanism. nih.gov

Enzyme Organism Mechanism of Inhibition Key Residue
MurAEscherichia coli, Staphylococcus aureusCovalent modification via Michael additionCys115
Metal Ion Chelation Site Potential Biological Consequence
Iron (Fe³⁺/Fe²⁺)Ortho-hydroxyl and methoxy groupsInhibition of bacterial growth, Reduction of oxidative stress

Vasorelaxation Mechanisms (In Vitro Vascular Studies)

While direct in vitro vascular studies on this compound are not extensively available in the current body of scientific literature, the vasorelaxant mechanisms can be inferred by examining structurally related compounds. The key structural features of this compound—the methoxy group, the nitrovinyl substituent, and the phenolic ring—are present in other molecules that have been investigated for their effects on vascular tone. By analyzing the mechanisms of these related compounds, a putative mechanistic profile for this compound can be proposed.

The vasorelaxant properties of compounds bearing both a methoxy and a nitrovinyl group, such as trans-4-methoxy-β-nitrostyrene (T4MN), offer significant insights. Research on T4MN has demonstrated that it induces potent, endothelium-independent vasorelaxation in isolated rat aortic rings. nih.gov The relaxation effect is primarily mediated through the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov This is supported by findings that the vasorelaxant effect of T4MN is significantly attenuated by ODQ (a selective inhibitor of sGC) and methylene (B1212753) blue. nih.gov However, the mechanism appears to be independent of nitric oxide (NO) synthase, as the inhibitor L-NAME does not alter the relaxation. nih.gov This suggests a direct stimulation of sGC or a mechanism that bypasses the need for endothelial NO production.

Furthermore, the involvement of potassium (K⁺) channels in the action of T4MN is indicated by the reduction of its vasorelaxant effect in the presence of tetraethylammonium (B1195904) and 4-aminopyridine, which are non-selective and voltage-gated K⁺ channel blockers, respectively. nih.gov This points to membrane hyperpolarization as a contributing factor to the vasorelaxation induced by T4MN.

In contrast, a structural analog lacking the methoxy group, 1-nitro-2-phenylethene (NPe), also produces endothelium-independent vasorelaxation but through a different mechanism that does not involve the stimulation of guanylate cyclase. epa.gov The vasorelaxant effects of NPe are attributed to a reduction in calcium (Ca²⁺) influx. epa.gov This highlights the significant influence of the methoxy group in directing the vasorelaxant mechanism towards the sGC-cGMP pathway.

Studies on other phenolic compounds, such as carvacrol (B1668589) and thymol, have shown that they induce endothelium-independent relaxation by inhibiting Ca²⁺ influx and its release from intracellular stores. nih.gov This suggests that the phenolic hydroxyl group in this compound could also contribute to its vascular effects through modulation of calcium signaling.

Considering the structural similarities, it is plausible that this compound induces vasorelaxation primarily through an endothelium-independent mechanism. The presence of both the methoxy and nitrovinyl groups suggests a mechanism similar to that of T4MN, likely involving the activation of the sGC-cGMP pathway and the opening of K⁺ channels, leading to smooth muscle hyperpolarization and relaxation. The phenolic hydroxyl group might further contribute by modulating intracellular calcium concentrations.

Table of Mechanistic Insights from Structurally Related Compounds:

Compound Endothelium Dependence Primary Mechanism Key Inhibitors Reference
trans-4-methoxy-β-nitrostyrene Independent sGC-cGMP pathway stimulation, K⁺ channel activation ODQ, Methylene Blue, Tetraethylammonium, 4-Aminopyridine nih.gov
1-nitro-2-phenylethene Independent Inhibition of Ca²⁺ influx - epa.gov
2-nitro-1-phenyl-1-propanol Independent Cyclic nucleotide production, membrane hyperpolarization ODQ, MDL-12,330A, Tetraethylammonium, CsCl nih.gov

Table of Compounds Mentioned:

Compound Name
This compound
4-aminopyridine
Carvacrol
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride)
Methylene blue
ODQ (1H- nih.govnih.govOxadiazolo[4,3-a]quinoxalin-1-one)
trans-4-methoxy-β-nitrostyrene
Tetraethylammonium
Thymol
1-nitro-2-phenylethene
2-nitro-1-phenyl-1-propanol
MDL-12,330A

Future Research Directions and Research Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to unlocking the potential of 2-Methoxy-6-(2-nitrovinyl)phenol. Traditional methods for synthesizing nitrostyrenes often involve the Henry reaction, which is the condensation of an aldehyde with a nitroalkane. researchgate.netorgsyn.org Future research should focus on novel pathways that offer improved yields, scalability, and access to a wider range of derivatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of β-nitrostyrenes, often without the need for a solvent. acs.org Investigating this technique for the synthesis of this compound could lead to more rapid and environmentally friendly production methods.

Ionic Liquid-Mediated Reactions: Ionic liquids can serve as both solvent and catalyst, offering a green alternative to traditional organic solvents. organic-chemistry.org Their application in the condensation reaction to form the target compound could enhance reaction rates and simplify product isolation. organic-chemistry.org

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further research and potential applications.

Novel Nitrating Agents: Research into advanced nitration methods and reagents could provide alternative pathways to introduce the nitro group, potentially offering greater selectivity and milder reaction conditions. orgchemres.org

Advanced Catalysis for Stereoselective Transformations

The vinyl group in this compound presents an opportunity for stereoselective transformations, which are crucial for producing compounds with specific biological activities. Future research in this area should focus on the development of advanced catalytic systems.

Promising catalytic strategies include:

Organocatalysis: Chiral organocatalysts have demonstrated high efficiency in the stereoselective conjugate addition to nitroalkenes. acs.org Applying these catalysts to reactions involving this compound could enable the synthesis of enantiomerically pure derivatives.

Transition Metal Catalysis: Transition metal complexes are known to catalyze a wide range of organic transformations, including those involving nitro compounds. researchgate.net The development of novel transition metal catalysts could facilitate new types of stereoselective reactions on the nitrovinyl moiety. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Exploring enzymatic reductions or other transformations of this compound could lead to the production of valuable chiral building blocks.

Deeper Computational Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new ones. Computational chemistry provides powerful tools for investigating these mechanisms at a molecular level.

Future computational studies should aim to:

Model Reaction Pathways: Using methods like Density Functional Theory (DFT), researchers can model the transition states and intermediates of the synthetic reactions to understand the factors that control reactivity and selectivity. nih.gov

Investigate Electronic and Structural Properties: Computational analysis can shed light on the electronic and structural properties of this compound and its derivatives, providing insights into their reactivity and potential interactions with biological targets. aps.orgaps.org

Predict Spectroscopic Properties: Theoretical calculations can be used to predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of newly synthesized compounds.

Elucidate the Role of the Ortho-Hydroxy Group: The presence of a hydroxyl group ortho to the nitrovinyl substituent can lead to unusual reactivities due to intramolecular hydrogen bonding and tautomerization. nih.gov Computational studies can provide a deeper understanding of these effects. nih.gov

Comprehensive In Vitro Mechanistic Studies of Biological Activities

Nitro compounds and phenols are known to exhibit a wide range of biological activities. nih.govresearchgate.net Therefore, comprehensive in vitro studies are necessary to elucidate the potential therapeutic applications of this compound and to understand its mechanisms of action.

Key areas for in vitro investigation include:

Antimicrobial and Antifungal Activity: Many nitro compounds possess antimicrobial properties. researchgate.net Screening this compound against a panel of bacteria and fungi could reveal its potential as an anti-infective agent. Mechanistic studies could then focus on how the compound affects microbial cell processes.

Anticancer Properties: The biological activity of some nitroaromatic compounds is dependent on the reduction of the nitro group, which can be more prevalent in the hypoxic environment of tumors. uchile.cl Investigating the cytotoxic effects of this compound on various cancer cell lines and exploring the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest, is a promising research avenue.

Enzyme Inhibition: The phenolic and nitrovinyl groups could interact with the active sites of various enzymes. Screening the compound against a library of enzymes could identify specific targets and pave the way for its development as an enzyme inhibitor.

Redox Properties and Radical Scavenging: Phenolic compounds are often associated with antioxidant activity. nih.gov Investigating the ability of this compound to scavenge free radicals and modulate cellular redox processes would be crucial in understanding its potential role in diseases associated with oxidative stress. The electrochemical behavior of the nitro group will also be a key factor in its biological activity. uchile.cl

Q & A

Basic: What are the key synthetic routes for 2-Methoxy-6-(2-nitrovinyl)phenol, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves nitrovinyl group introduction via condensation reactions. For example, [4+1] cycloaddition with sulfur ylides under controlled conditions (e.g., 80°C, inert atmosphere) has been used to form related nitrovinylphenol derivatives . Key parameters for optimization include:

  • Temperature : Higher temperatures (60–100°C) improve reaction rates but may reduce selectivity.
  • Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yields.
    Methodological adjustments should be guided by TLC or HPLC monitoring to track byproduct formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy, phenolic hydroxyl, and nitrovinyl groups. For instance, the nitrovinyl group shows characteristic deshielded vinyl proton signals at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) validate functional groups.
  • GC-MS : Determines molecular weight (e.g., m/z 223 for the parent ion) and purity. For Schiff base analogs, GC-MS with 100% peak area confirms homogeneity .
  • X-ray Crystallography : Resolves spatial conformation; SHELX software is widely used for refinement .

Advanced: How can computational methods resolve contradictions in electronic structure data?

Answer:
Discrepancies in experimental vs. theoretical electronic properties (e.g., HOMO-LUMO gaps) can be addressed via:

  • Density Functional Theory (DFT) : Calculates electron density distributions and correlates with NMR chemical shifts. For example, Colle-Salvetti-based DFT models predict correlation energies within 5% accuracy for nitroaromatics .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reactivity. Polar solvents stabilize charge-separated intermediates in nitrovinyl reactions .
  • TD-DFT : Predicts UV-Vis absorption maxima, aiding in reconciling experimental spectral data .

Advanced: What experimental strategies validate the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays : LPS-stimulated macrophage models (e.g., RAW264.7 cells) quantify anti-inflammatory activity via TNF-α/IL-6 suppression. Dose-response curves (IC₅₀ values) and cytotoxicity controls (MTT assays) are critical .
  • Structure-Activity Relationships (SAR) : Systematic substitution of the nitrovinyl or methoxy group identifies pharmacophores. For Schiff base analogs, electron-withdrawing groups enhance metal-chelation and antioxidant activity .
  • Mechanistic Studies : Fluorescence quenching or SPR analysis probes interactions with target proteins (e.g., COX-2) .

Advanced: How are reaction mechanisms for [4+1] cycloaddition with nitrovinylphenols elucidated?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., nitrovinyl C=C bond activation) .
  • Intermediate Trapping : Low-temperature NMR or ESI-MS detects transient species like zwitterionic intermediates in cycloadditions .
  • DFT Transition State Analysis : Maps energy barriers for competing pathways (e.g., [4+1] vs. [3+2] cycloaddition) to rationalize regioselectivity .

Basic: What are the stability challenges for this compound, and how are they mitigated?

Answer:

  • Photodegradation : Nitro groups are light-sensitive; storage in amber glass under N₂ minimizes decomposition.
  • Hydrolysis : Acidic/basic conditions cleave the nitrovinyl bond. Buffered solutions (pH 6–7) and anhydrous reaction environments are recommended .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C); lyophilization avoids thermal stress during isolation .

Advanced: How do structural modifications influence the compound’s redox behavior?

Answer:

  • Cyclic Voltammetry (CV) : Nitrovinyl groups exhibit reversible reduction peaks at ~-0.8 V (vs. Ag/AgCl), sensitive to substituents. Electron-donating methoxy groups shift potentials cathodically .
  • EPR Spectroscopy : Detects radical intermediates during redox processes. For example, nitro radical anions form under reducing conditions, relevant to pro-drug activation .
  • Computational Redox Potentials : DFT-calculated ionization potentials align with experimental CV data to guide functionalization .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction : Determines bond lengths and angles, critical for validating computational models. For example, the dihedral angle between the methoxy and nitrovinyl groups affects π-π stacking in crystal lattices .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing motifs .
  • Twinned Data Refinement : SHELXL handles twinned crystals, common in nitroaromatics, to improve structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.